Prolylserine

Description

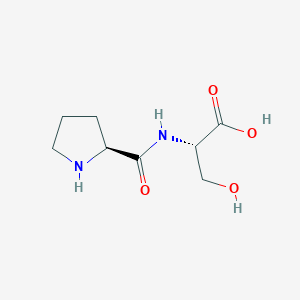

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c11-4-6(8(13)14)10-7(12)5-2-1-3-9-5/h5-6,9,11H,1-4H2,(H,10,12)(H,13,14)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWBWPCXSWUCLB-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428595 | |

| Record name | CHEMBL209083 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71835-80-8 | |

| Record name | CHEMBL209083 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of the Prolyl-Serine Motif: A Technical Guide for Researchers

November 2025

Abstract

The dipeptide prolyl-serine, in its free form, is primarily a product of protein catabolism with limited direct biological signaling activity documented to date. However, the prolyl-serine (Pro-Ser) motif, and more broadly the pSer/Thr-Pro motif, embedded within polypeptide chains, represents a critical nexus for cellular regulation. This technical guide provides an in-depth exploration of the biological significance of this motif, with a focus on its role in post-translational modifications that govern protein function and its interaction with key enzyme families. We delve into the structure, function, and therapeutic relevance of the peptidyl-prolyl cis-trans isomerase Pin1, which specifically recognizes the phosphorylated Ser/Thr-Pro motif, and the family of prolyl peptidases that cleave peptide bonds C-terminal to proline residues. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key signaling pathways, quantitative biochemical data, and detailed experimental protocols relevant to the study of the prolyl-serine motif.

The Prolyl-Serine Motif in Cellular Signaling: The Role of Pin1

The phosphorylation of serine or threonine residues immediately preceding a proline residue (pSer/Thr-Pro) is a fundamental post-translational modification that creates a unique recognition site for the peptidyl-prolyl cis-trans isomerase, Pin1. Pin1 is a unique enzyme that isomerizes the peptidyl-prolyl bond from the cis to the trans conformation, or vice versa, thereby inducing significant conformational changes in its substrate proteins. This isomerization acts as a molecular switch, profoundly affecting protein stability, enzymatic activity, subcellular localization, and protein-protein interactions.

Pin1 in Cancer Pathogenesis

Pin1 is frequently overexpressed in many human cancers, including breast, prostate, lung, and esophageal cancers, and its expression levels often correlate with tumor grade and poor prognosis[1][2]. Pin1's oncogenic activity stems from its ability to regulate the function of a multitude of proteins involved in cell cycle progression, proliferation, and survival. By isomerizing pSer/Thr-Pro motifs, Pin1 can activate oncoproteins and inactivate tumor suppressors. For instance, Pin1 can enhance the transcriptional activity of c-Jun towards the cyclin D1 promoter, a key regulator of cell cycle progression[1].

Pin1 in Alzheimer's Disease

In contrast to its role in cancer, Pin1 activity is downregulated in the brains of individuals with Alzheimer's disease (AD)[3]. This decrease in activity is thought to contribute to the hyperphosphorylation of the tau protein, a hallmark of AD. Pin1 normally binds to phosphorylated tau at the pThr231-Pro motif and catalyzes its isomerization, which facilitates its dephosphorylation by protein phosphatase 2A (PP2A). When Pin1 is inhibited, tau remains in a conformation that is resistant to dephosphorylation, leading to its aggregation and the formation of neurofibrillary tangles. Furthermore, Pin1 also interacts with the amyloid precursor protein (APP), influencing its processing and the production of amyloid-β (Aβ) peptides.

Signaling Pathway of Pin1 in Cancer

Caption: Pin1's role in promoting cancer cell proliferation.

Signaling Pathway of Pin1 in Alzheimer's Disease

Caption: Pin1's protective role against Alzheimer's pathology.

Prolyl Peptidases: Key Regulators of Bioactive Peptides

Prolyl peptidases, also known as prolyl oligopeptidases (POPs) or post-proline cleaving enzymes (PPCEs), are a family of serine proteases that specifically cleave peptide bonds on the C-terminal side of proline residues. These enzymes play a crucial role in the metabolism of various peptide hormones and neuropeptides, thereby influencing a wide range of physiological processes.

Substrate Specificity and Function

POPs exhibit a preference for small peptide substrates, typically less than 30 amino acids in length. Their substrate specificity is primarily determined by the proline residue at the P1 position, but the surrounding amino acids also influence the cleavage efficiency. For example, a study on the substrate preferences of POP and the related fibroblast activation protein α (FAP) revealed distinct patterns, with POP showing a bias against charged residues at the P1' and P2' positions[4]. POPs are implicated in the regulation of neuropeptides involved in learning and memory, such as substance P and arginine-vasopressin, as well as in the renin-angiotensin system.

Quantitative Data

Pin1 Inhibition

A variety of small molecule inhibitors of Pin1 have been developed for therapeutic purposes, primarily in the context of cancer. The inhibitory constants (Ki and IC50) for several of these compounds are summarized in the table below.

| Inhibitor | Target | Ki (nM) | IC50 (nM) | Reference |

| Juglone | Pin1 | - | ~2,500 | [5] |

| ATRA | Pin1 | - | 33,200 | [6] |

| KPT-6566 | Pin1 | 625.2 | 640 | [7][8] |

| Sulfopin | Pin1 | 17 | - | [7] |

| BJP-06–005-3 | Pin1 | 48 | - | [9] |

Prolyl Oligopeptidase Inhibition

Inhibitors of POPs are being investigated for their potential in treating neurological and psychiatric disorders. The table below lists the inhibitory constants for some representative POP inhibitors.

| Inhibitor | Target | Ki (nM) | Reference |

| Z-Pro-Prolinal | POP | 1.6 | [10] |

| JTP-4819 | POP | 0.8 | [11] |

| KYP-2047 | POP | 0.023 | [11] |

| S 17092 | POP | 2.5 | [10] |

| Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative (R=CHO) | POP | 0.1 | [10] |

| Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative (R=CN) | POP | 0.1 | [10] |

| Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative (R=COCH2OH) | POP | 0.079 | [10] |

Pin1 Substrate Kinetics

The catalytic efficiency of Pin1 for its substrates can be described by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Ac-Phe-Phe-pSer-Pro-Arg-NH2 | 14 | 1200 | 8.6 x 107 | [12] |

| WFYpSPRLKK | 800 | - | 380 (mM-1s-1) | [12] |

Cellular Concentrations

| Molecule | Condition | Concentration | Reference |

| Pin1 | Normal Breast Tissue | Low/Undetectable | [1] |

| Pin1 | Breast Cancer Tissue | Overexpressed | [1] |

| Total Tau | Normal CSF | 191 (± 86) pg/mL | [13][14] |

| Total Tau | Alzheimer's Disease CSF | 638 (± 300) pg/mL | [13][14] |

| Phosphorylated Tau (pThr181) | Normal CSF | 37 (± 11) pg/mL | [13][14] |

| Phosphorylated Tau (pThr181) | Alzheimer's Disease CSF | 98 (± 42) pg/mL | [13][14] |

Experimental Protocols

Pin1 Activity Assay (Chymotrypsin-Coupled)

This assay measures the cis-to-trans isomerization of a pSer-Pro bond in a synthetic peptide substrate by Pin1. The trans isomer is subsequently cleaved by chymotrypsin, releasing a chromophore that can be detected spectrophotometrically.

Workflow for Pin1 Activity Assay

Caption: Workflow for a chymotrypsin-coupled Pin1 activity assay.

Materials:

-

Recombinant human Pin1

-

Substrate: Suc-Ala-Glu-Pro-Phe-p-nitroanilide (pNA)

-

α-Chymotrypsin

-

Assay Buffer: 35 mM HEPES, pH 7.8

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Prepare a stock solution of the substrate in DMSO and dilute to the desired final concentration in Assay Buffer.

-

Prepare a stock solution of α-chymotrypsin in 1 mM HCl.

-

In a 96-well plate, add 50 µL of Assay Buffer to each well.

-

Add 10 µL of Pin1 enzyme (at various concentrations) or buffer (for control wells).

-

If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time at room temperature.

-

Initiate the reaction by adding 40 µL of the substrate/chymotrypsin mixture. The final reaction volume is 100 µL.

-

Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes at 37°C.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

Prolyl Oligopeptidase Activity Assay (Fluorometric)

This assay measures the cleavage of a fluorogenic peptide substrate by POP, resulting in the release of a fluorescent molecule.

Materials:

-

Recombinant human POP

-

Substrate: Z-Gly-Pro-7-amino-4-methylcoumarin (AMC)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT

-

96-well black microplate

-

Fluorometer

Protocol:

-

Prepare a stock solution of the substrate in DMSO and dilute to the desired final concentration in Assay Buffer.

-

In a 96-well black plate, add 50 µL of Assay Buffer to each well.

-

Add 10 µL of POP enzyme (at various concentrations) or buffer (for control wells).

-

If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time at room temperature.

-

Initiate the reaction by adding 40 µL of the substrate solution. The final reaction volume is 100 µL.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity with excitation at 380 nm and emission at 460 nm.

-

The fluorescence signal is proportional to the amount of AMC released and can be used to calculate enzyme activity.

Solid-Phase Peptide Synthesis with Pseudoproline Dipeptides

Pseudoproline dipeptides, derived from serine or threonine, are valuable tools in solid-phase peptide synthesis (SPPS) to disrupt secondary structure formation and prevent aggregation of the growing peptide chain, thereby improving synthesis yield and purity.

Logic of Using Pseudoproline Dipeptides in SPPS

Caption: Rationale for using pseudoproline dipeptides in SPPS.

Protocol Outline:

-

Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin) in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling:

-

For standard amino acids, dissolve the Fmoc-protected amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF and add to the resin.

-

For the prolyl-serine motif, use a pre-formed Fmoc-Xaa-Ser(ψMe,Mepro)-OH pseudoproline dipeptide. Dissolve the pseudoproline dipeptide and coupling agents in DMF and add to the resin.

-

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and other solvents to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling cycles for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and converts the pseudoproline back to a native serine residue.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.

Conclusion

The prolyl-serine motif, particularly when the serine residue is phosphorylated, serves as a critical signaling hub in numerous cellular processes. The enzymes that recognize and act upon this motif, such as Pin1 and prolyl peptidases, represent important targets for drug development in a range of diseases, from cancer to neurodegenerative disorders. The ability to chemically synthesize peptides containing this motif, facilitated by tools like pseudoproline dipeptides, is crucial for further research into its biological functions. This guide provides a foundational resource for scientists and researchers aiming to investigate the multifaceted roles of the prolyl-serine motif in health and disease.

References

- 1. Pin1 is overexpressed in breast cancer and cooperates with Ras signaling in increasing the transcriptional activity of c-Jun towards cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The prolyl isomerase Pin1 is overexpressed in human esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance [frontiersin.org]

- 4. Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure and dynamics of Pin1 during catalysis by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Both total and phosphorylated tau are increased in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Endogenous Function of Prolyl-Serine Dipeptide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The prolyl-serine (Pro-Ser) dipeptide is a simple yet intriguing molecule whose endogenous functions as a free dipeptide remain largely uncharted territory in biomedical research. While the Pro-Ser motif is recognized as a critical component of larger polypeptides involved in protein turnover and signaling, the physiological role of the unbound Pro-Ser dipeptide is not well-established. This technical guide synthesizes the current understanding of Pro-Ser, focusing on its potential synthesis and degradation pathways, inferred biological roles based on analogous proline-containing dipeptides, and prospective signaling mechanisms. Furthermore, this document provides detailed experimental protocols and methodologies to facilitate future investigations into the functional significance of this enigmatic dipeptide.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized as possessing unique biological activities distinct from their constituent amino acids. Proline-containing dipeptides, in particular, have garnered significant attention for their roles in cellular signaling, tissue repair, and cognitive function. For instance, prolyl-hydroxyproline (Pro-Hyp) has been shown to promote the proliferation of fibroblasts and play a role in wound healing, while prolyl-glycine (Pro-Gly) can influence the expression of Insulin-like Growth Factor-1 (IGF-1)[1][2][3][4]. The Pro-Ser dipeptide, formed from L-proline and L-serine, is cataloged as a metabolite but its specific, independent functions are yet to be elucidated[5][6]. This guide aims to provide a comprehensive overview of the potential endogenous roles of free Pro-Ser, thereby stimulating further research into this area.

Synthesis and Degradation of Prolyl-Serine Dipeptide

The presence of free Pro-Ser in tissues would be governed by the balance between its synthesis and degradation.

Potential Synthesis Pathways

2.1.1. Proteolytic Generation: The most probable source of endogenous Pro-Ser is the breakdown of larger proteins. Several proteases, particularly those with specificity for proline residues, could liberate Pro-Ser.

-

Prolyl Oligopeptidase (POP): This serine protease is known to cleave peptide bonds on the carboxyl side of proline residues within peptides up to 30 amino acids in length[7][8][9]. It is plausible that POP-mediated degradation of proline-rich proteins could generate Pro-Ser.

-

Fibroblast Activation Protein (FAP): FAP, another serine protease, exhibits post-proline cleaving endopeptidase activity and has a preference for sequences such as Ala/Ser-Gly-Pro-Ser/Asn/Ala[7]. This suggests that FAP could directly generate Pro-Ser from specific protein substrates.

-

Dipeptidyl Peptidases (DPPs): Enzymes like Dipeptidyl Peptidase IV (DPP-IV) cleave X-Pro dipeptides from the N-terminus of peptides[10][11]. While not directly producing Pro-Ser, their activity on larger peptides could generate substrates for other peptidases that then liberate Pro-Ser.

2.1.2. De Novo Synthesis: While the primary route of dipeptide formation is protein hydrolysis, the possibility of direct enzymatic synthesis from free L-proline and L-serine exists, although it is considered less common for free dipeptides[7].

Degradation Pathways

Free dipeptides are typically short-lived and are hydrolyzed into their constituent amino acids by dipeptidases[7]. The resulting L-proline and L-serine would then enter their respective metabolic pathways. The specific dipeptidases responsible for Pro-Ser hydrolysis have not been definitively identified.

Inferred Biological Functions and Therapeutic Potential

Given the lack of direct studies on free Pro-Ser, its potential functions can be inferred from the known roles of its constituent amino acids and other proline-containing dipeptides.

-

Neuro-Cognitive Functions: Both proline and serine are implicated in neurological processes. Proline-containing peptides are being investigated for their nootropic and neuroprotective properties[12]. Furthermore, inhibitors of POP, an enzyme that could generate Pro-Ser, have been studied for their potential to treat cognitive disorders[9]. It is conceivable that Pro-Ser could have a role in neuromodulation.

-

Inflammation and Fibrosis: Prolyl oligopeptidases and other related enzymes are involved in inflammatory and fibrotic processes[13][14]. The generation of specific di- and tripeptides during tissue injury and remodeling suggests that these small molecules can act as signaling agents. The antifibrotic peptide Ac-SDKP is released by POP, indicating that POP's cleavage products can be biologically active[8]. This raises the possibility that Pro-Ser could also play a role in these processes.

-

Wound Healing: The dipeptide Lys-Pro has been shown to restore diminished wound healing capabilities in certain contexts[2]. Given the established role of other proline-containing dipeptides in tissue repair, Pro-Ser may also contribute to these processes.

Quantitative Data

Currently, there is a significant lack of quantitative data regarding the endogenous concentration, receptor binding affinities, and enzymatic kinetics of the free prolyl-serine dipeptide. The following table outlines the types of data that are crucial for future research.

| Parameter | Description | Expected Range/Units | Status |

| Endogenous Concentration | |||

| Plasma Concentration | Concentration of free Pro-Ser in blood plasma. | µM to nM | Not Reported |

| Cerebrospinal Fluid (CSF) Concentration | Concentration of free Pro-Ser in the CSF, relevant for neurological functions. | µM to nM | Not Reported |

| Tissue Concentration | Concentration of free Pro-Ser in various tissues (e.g., brain, skin, liver). | pmol/mg to nmol/mg tissue | Not Reported |

| Receptor/Binding Protein Interactions | |||

| Binding Affinity (Kd) | Dissociation constant for the binding of Pro-Ser to a putative receptor or binding protein. | nM to µM | Not Identified |

| IC50/EC50 | Concentration of Pro-Ser that elicits 50% of the maximal inhibitory or stimulatory response in a functional assay. | nM to µM | Not Determined |

| Enzymatic Kinetics | |||

| Km (for synthesis) | Michaelis constant for enzymes potentially synthesizing Pro-Ser. | µM to mM | Not Determined |

| kcat (for synthesis) | Turnover number for enzymes potentially synthesizing Pro-Ser. | s⁻¹ | Not Determined |

| Km (for degradation) | Michaelis constant for dipeptidases that degrade Pro-Ser. | µM to mM | Not Determined |

| kcat (for degradation) | Turnover number for dipeptidases that degrade Pro-Ser. | s⁻¹ | Not Determined |

Experimental Protocols

To facilitate research into the endogenous function of Pro-Ser, the following are detailed methodologies for key experiments.

Quantification of Endogenous Prolyl-Serine by Mass Spectrometry

Objective: To accurately measure the concentration of free Pro-Ser in biological samples.

Methodology:

-

Sample Preparation:

-

Collect tissue, plasma, or CSF samples and immediately add a protease inhibitor cocktail to prevent ex vivo degradation.

-

Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:sample).

-

Vortex and incubate at -20°C for at least 2 hours to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing small molecules, including dipeptides.

-

Dry the supernatant under a vacuum.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a mobile phase-compatible solvent.

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Use a suitable column for polar molecule separation (e.g., a HILIC column).

-

Develop a multiple reaction monitoring (MRM) method for the specific parent-to-daughter ion transition of Pro-Ser.

-

Generate a standard curve using a synthetic Pro-Ser standard of known concentrations.

-

Quantify the endogenous Pro-Ser concentration by comparing its peak area to the standard curve.

-

Receptor Binding Assay

Objective: To identify and characterize the binding of Pro-Ser to cell surface receptors.

Methodology:

-

Membrane Preparation:

-

Culture cells of interest (e.g., neuronal cell lines, fibroblasts) and harvest them.

-

Homogenize the cells in a hypotonic buffer containing protease inhibitors.

-

Centrifuge at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Radioligand Binding (Competitive Assay):

-

Synthesize a radiolabeled version of Pro-Ser (e.g., with ³H or ¹²⁵I).

-

In a multi-well plate, incubate the cell membranes with a constant concentration of the radiolabeled Pro-Ser.

-

Add increasing concentrations of unlabeled Pro-Ser to compete for binding.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the IC50 value, which can be used to calculate the binding affinity (Ki).

-

Cell-Based Signaling Assay

Objective: To determine if Pro-Ser activates intracellular signaling pathways.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., SH-SY5Y for neuronal effects, NIH-3T3 for fibrotic responses) in appropriate media.

-

Serum-starve the cells for several hours to reduce basal signaling.

-

Treat the cells with varying concentrations of Pro-Ser for different time points.

-

-

Western Blot Analysis for Signaling Pathway Activation:

-

Lyse the treated cells and collect the protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated (activated) forms of key signaling proteins (e.g., p-ERK, p-Akt, p-p38).

-

Use secondary antibodies conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.

-

Quantify the band intensities to assess the level of pathway activation.

-

Visualizations

Potential Synthesis and Degradation Pathway of Prolyl-Serine

Caption: Potential enzymatic pathways for the synthesis and degradation of free prolyl-serine dipeptide.

Experimental Workflow for Quantification of Endogenous Prolyl-Serine

Caption: A streamlined workflow for the quantification of endogenous prolyl-serine using LC-MS/MS.

Hypothetical Signaling Cascade Initiated by Prolyl-Serine

References

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. The dipeptide Lys-Pro restores the diminished wound healing following treatment with anti-T-helper cell monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Prolyl-serine | C8H14N2O4 | CID 7408258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cleavage-site specificity of prolyl endopeptidase FAP investigated with a full-length protein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Top-down identification of endogenous peptides up to 9 kDa in cerebrospinal fluid and brain tissue by nanoelectrospray quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Discovery and History of Prolyl-Serine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl-serine (Pro-Ser) is a dipeptide composed of the amino acids L-proline and L-serine. While the specific historical record of its initial synthesis is not extensively documented as a singular landmark discovery, its existence is a fundamental consequence of the advancements in peptide chemistry that began in the early 20th century. The first synthesis of a dipeptide, glycylglycine, by Emil Fischer in 1901 marked the beginning of a field that would rapidly expand to include the synthesis of countless peptide combinations, including prolyl-serine.[1][2] This guide provides a comprehensive overview of the discovery, synthesis, and known biological context of prolyl-serine, with a focus on its relevance to researchers and professionals in drug development.

The Pro-Ser motif is of significant scientific interest as it is found in various biologically active peptides and protein structures.[1] Notably, sequences rich in Proline, Glutamic acid, Serine, and Threonine (PEST sequences) are implicated in intracellular signaling and the targeting of proteins for proteolytic degradation.[1] The unique constrained cyclic structure of proline, combined with the hydroxyl group of serine, imparts specific conformational properties to peptides and proteins, influencing their three-dimensional structure and biological function.[1]

While the prolyl-serine dipeptide itself has not been extensively characterized as a standalone signaling molecule, its presence within larger peptides and its relationship with a class of enzymes known as prolyl peptidases are of considerable importance in cellular signaling and are emerging as therapeutic targets.[3]

Physicochemical Properties of Prolyl-Serine

The fundamental properties of L-prolyl-L-serine are summarized in the table below, with data aggregated from comprehensive chemical databases.[4][5]

| Property | Value | Source |

| Molecular Formula | C8H14N2O4 | [PubChem][4] |

| Molecular Weight | 202.21 g/mol | [PubChem][4] |

| IUPAC Name | (2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | [PubChem][4] |

| CAS Number | 71835-80-8 | [PubChem][4] |

| Predicted Water Solubility | 14.6 g/L | [HMDB][5] |

| Predicted logP | -3.2 | [HMDB][5] |

Historical Context and Discovery

The history of prolyl-serine is intrinsically linked to the broader history of peptide synthesis. Following Emil Fischer's pioneering work, the development of reversible Nα-protecting groups, such as the carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932, was a critical step that enabled the controlled synthesis of peptides.[3] The advent of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the early 1960s revolutionized the field, making the synthesis of peptides a more rapid and accessible process.[6] While a specific "discovery" paper for the prolyl-serine dipeptide is not prominent in the historical literature, its synthesis would have become a routine procedure with the establishment of these fundamental peptide chemistry techniques.

Experimental Protocols

Detailed experimental protocols for the synthesis of prolyl-serine can be adapted from standard peptide synthesis methodologies. Both chemical and enzymatic approaches are viable.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used method for SPPS.[7]

Protocol for the Synthesis of L-Prolyl-L-Serine (Pro-Ser):

-

Resin Preparation:

-

Start with a pre-loaded Fmoc-Ser(tBu)-Wang resin. The tert-butyl (tBu) group protects the hydroxyl side chain of serine.

-

Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

-

Fmoc Deprotection:

-

Remove the Fmoc protecting group from the serine residue by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc group.

-

-

Coupling of Proline:

-

Activate the carboxyl group of Fmoc-Pro-OH using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in DMF.

-

Add the activated Fmoc-Pro-OH solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF to remove excess reagents.

-

-

Final Fmoc Deprotection:

-

Remove the Fmoc group from the newly added proline residue using 20% piperidine in DMF for 20 minutes.

-

Wash the resin extensively with DMF followed by dichloromethane (DCM).

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours to cleave the dipeptide from the resin and remove the tBu side-chain protecting group from serine.

-

Precipitate the crude peptide in cold diethyl ether and collect by centrifugation.

-

-

Purification:

-

Purify the crude prolyl-serine dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product as a white powder.

-

Enzymatic Synthesis

Enzymatic peptide synthesis offers a milder and more stereospecific alternative to chemical methods. Proteases can be used in reverse, under conditions that favor synthesis over hydrolysis.[8]

Protocol for the Enzymatic Synthesis of L-Prolyl-L-Serine (Pro-Ser):

-

Enzyme and Substrate Preparation:

-

Select a suitable protease, such as papain or a commercially available protease with broad specificity.

-

Prepare a solution of the acyl donor, L-Proline methyl ester, and the nucleophile, L-Serine, in a suitable buffer system (e.g., a biphasic system with an organic solvent to shift the equilibrium towards synthesis).

-

-

Reaction Conditions:

-

Combine the substrates and the enzyme in the reaction vessel. The pH of the aqueous phase should be optimized for the specific enzyme, typically in the range of 7.5-9.5 for papain-catalyzed synthesis.[9]

-

Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with gentle agitation for a defined period (e.g., 4-24 hours).

-

-

Reaction Monitoring and Termination:

-

Monitor the progress of the reaction by HPLC.

-

Terminate the reaction by denaturing the enzyme, for example, by heating or by adding an organic solvent.

-

-

Purification:

-

Purify the synthesized prolyl-serine dipeptide from the reaction mixture using chromatographic techniques such as ion-exchange chromatography or RP-HPLC.

-

Analytical Characterization

The identity and purity of synthesized prolyl-serine can be confirmed using standard analytical techniques.

| Technique | Expected Results |

| Mass Spectrometry (MS) | The expected [M+H]+ ion for C8H14N2O4 is approximately 203.1026 m/z.[4] |

| NMR Spectroscopy | 1H and 13C NMR spectra will show characteristic peaks for the proline and serine residues, confirming the covalent structure and stereochemistry. Predicted 1H NMR chemical shifts in D2O are available in public databases.[10] |

| RP-HPLC | A single major peak should be observed under appropriate chromatographic conditions, indicating the purity of the dipeptide. |

Biological Context and Signaling

While the prolyl-serine dipeptide itself is classified as an "expected" metabolite that has not been definitively quantified in human tissues or biofluids, the Pro-Ser motif is a crucial element in numerous biological processes.[5]

Prolyl Peptidases: The Enzymatic Gatekeepers

A significant area of research relevant to prolyl-serine is the study of prolyl peptidases . These are a subfamily of serine proteases that specifically cleave peptide bonds involving proline residues.[3] This class of enzymes includes:

-

Dipeptidyl Peptidase IV (DPP-IV): Cleaves Xaa-Pro dipeptides from the N-terminus of peptides.

-

Prolyl Oligopeptidase (POP): An endopeptidase that cleaves peptides on the C-terminal side of proline residues.

These enzymes play critical roles in regulating the activity of peptide hormones and neuropeptides and are major targets for drug development in areas such as diabetes, oncology, and neurological disorders.[3] The prolyl-serine dipeptide can be considered a potential product of the degradation of larger proline-containing proteins or a substrate for certain dipeptidases.

Role in Signaling Pathways

The Pro-Ser motif is a key site for post-translational modifications, particularly phosphorylation . Serine residues immediately preceding a proline are common targets for a class of kinases known as proline-directed kinases, which include MAPKs (mitogen-activated protein kinases).[1] Phosphorylation at these Ser-Pro motifs can create binding sites for other proteins, leading to the propagation of cellular signals. The peptidyl-prolyl isomerase Pin1 specifically recognizes and isomerizes phosphorylated Ser/Thr-Pro motifs, which can act as a molecular switch to regulate protein function and signaling cascades.[11]

Applications and Future Directions

The study of prolyl-serine and related proline-containing peptides is a burgeoning field with significant potential for drug discovery and development.

-

Enzyme Inhibitors: The prolyl peptidases that process peptides containing the Pro-Ser motif are established drug targets. Understanding the substrate specificity of these enzymes can aid in the design of more potent and selective inhibitors.

-

Biomarkers: The presence and concentration of dipeptides in biological fluids are being investigated as potential biomarkers for various diseases.[12] Metabolomic and peptidomic studies may in the future identify a role for prolyl-serine as a biomarker.

-

Neuroprotection: Other proline-containing dipeptides, such as Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), have demonstrated neuroprotective effects.[13] This raises the possibility that prolyl-serine or its derivatives could have similar activities that are yet to be explored.

-

Nutraceuticals and Functional Foods: Bioactive peptides derived from food proteins are of increasing interest for their potential health benefits.[14]

Conclusion

Prolyl-serine, a simple dipeptide, is situated at the intersection of fundamental peptide chemistry and complex biological signaling. While its direct biological activities are not yet well-defined, its structural role within proteins and its relationship with the therapeutically important class of prolyl peptidases make it a subject of considerable interest. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate the synthesis, characterization, and potential biological significance of prolyl-serine and other proline-containing peptides. Future research focusing on the direct interaction of this dipeptide with cellular targets and its presence in biological systems will be crucial to fully elucidating its role in health and disease.

References

- 1. Pro-Ser Dipeptide [benchchem.com]

- 2. Screening Libraries - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 3. Prolyl peptidases: a serine protease subfamily with high potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prolyl-serine | C8H14N2O4 | CID 7408258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for Prolyl-Serine (HMDB0029026) [hmdb.ca]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. genscript.com [genscript.com]

- 10. Synthesis of Fusahexin and Characterization of a Natural β‑Turn Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proline-Directed Androgen Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Integration of metabolomics and peptidomics reveals distinct molecular landscape of human diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of L-Prolyl-L-serine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Prolyl-L-serine (Pro-Ser) is a dipeptide composed of the amino acids L-proline and L-serine. This dipeptide motif is found in various biologically active peptides and proteins and is of significant interest in biochemical and pharmaceutical research. The unique structural conformation conferred by the proline residue, combined with the hydroxyl group of serine, imparts specific physicochemical properties that influence its biological activity and potential therapeutic applications. This guide provides a comprehensive overview of the core physicochemical properties of L-Prolyl-L-serine, detailed experimental protocols for its synthesis and purification, and an exploration of its role in cellular signaling pathways.

Physicochemical Properties

Table 1: Physicochemical Properties of L-Prolyl-L-serine and its Constituent Amino Acids

| Property | L-Prolyl-L-serine (Computed) | L-Proline (Experimental) | L-Serine (Experimental) |

| Molecular Formula | C₈H₁₄N₂O₄[1] | C₅H₉NO₂ | C₃H₇NO₃[2] |

| Molecular Weight | 202.21 g/mol [1] | 115.13 g/mol | 105.09 g/mol [2] |

| Melting Point | Not available | 228 °C (decomposes) | 222-250 °C (decomposes)[3][4][5] |

| Solubility in Water | Not available | Soluble | 250 g/L (20 °C)[6] |

| pKa (α-COOH) | Not available | 1.99 | 2.21[7] |

| pKa (α-NH₃⁺) | Not available | 10.60 | 9.15[7] |

| Specific Rotation [α]D | Not available | -86.2° (c=1, H₂O) | -6.83° (c=1.5, H₂O)[2] |

Synthesis and Purification of L-Prolyl-L-serine

The synthesis of L-Prolyl-L-serine can be achieved through standard peptide synthesis methodologies, primarily solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

Solid-phase peptide synthesis offers a robust and efficient method for the synthesis of L-Prolyl-L-serine. The Fmoc/tBu strategy is commonly employed due to its milder deprotection conditions.

Materials:

-

Fmoc-L-Ser(tBu)-OH

-

Fmoc-L-Pro-OH

-

2-Chlorotrityl chloride resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling and First Amino Acid Loading:

-

Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

-

Drain the DCM.

-

Dissolve Fmoc-L-Ser(tBu)-OH (2 eq) and DIPEA (4 eq) in DCM.

-

Add the amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DCM and methanol.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF.

-

-

Second Amino Acid Coupling:

-

Dissolve Fmoc-L-Pro-OH (2 eq), a coupling agent (e.g., HBTU, 2 eq), and DIPEA (4 eq) in DMF.

-

Add the solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 20 minutes.

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Experimental Protocol: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purification of the crude L-Prolyl-L-serine is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9]

Instrumentation and Columns:

-

Preparative RP-HPLC system with a UV detector.

-

C18 column suitable for peptide purification.

Mobile Phases:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Dissolve the crude peptide in a minimal amount of Solvent A.

-

Inject the sample onto the equilibrated C18 column.

-

Elute the peptide using a linear gradient of Solvent B. A typical gradient might be 5-60% Solvent B over 30 minutes.

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect fractions containing the pure peptide.

-

Confirm the purity and identity of the collected fractions by analytical HPLC and mass spectrometry.

-

Lyophilize the pure fractions to obtain the final product as a white powder.

Biological Activity and Signaling Pathways

The Pro-Ser motif is a recognized component in various signaling proteins and can act as a recognition site for protein-protein interactions and as a substrate for key signaling enzymes.[10]

Involvement in Kinase Cascades

The Ser-Pro motif, a variation of the Pro-Ser sequence, is a known phosphorylation site for mitogen-activated protein kinases (MAPKs) and cyclin-dependent kinases (CDKs). This phosphorylation event is a critical step in numerous signaling cascades that regulate cell proliferation, differentiation, and apoptosis.[10] The Akt (Protein Kinase B) signaling pathway, which is central to cell survival and metabolism, also involves the phosphorylation of proteins at serine/threonine residues that are often followed by a proline.[10]

While the dipeptide L-Prolyl-L-serine itself has not been extensively studied as a direct modulator of these pathways, its presence within larger protein structures is crucial for these signaling events. Further research is warranted to investigate the potential for exogenous L-Prolyl-L-serine to influence these pathways, either through competitive inhibition or allosteric modulation of the involved enzymes.

Conclusion

L-Prolyl-L-serine is a dipeptide with significant potential in biochemical and pharmaceutical research. This guide has summarized its core physicochemical properties, provided detailed protocols for its synthesis and purification, and explored its relevance in cellular signaling. The provided information serves as a foundational resource for researchers and professionals in the field, aiming to facilitate further investigation into the biological roles and therapeutic applications of this intriguing dipeptide. The lack of extensive experimental data highlights the need for further research to fully characterize this molecule.

References

- 1. Prolyl-serine | C8H14N2O4 | CID 7408258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acs.org [acs.org]

- 4. L-Serine, 99%+ 56-45-1 India [ottokemi.com]

- 5. L-Serine [chembk.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Serine - Wikipedia [en.wikipedia.org]

- 8. bachem.com [bachem.com]

- 9. gilson.com [gilson.com]

- 10. Pro-Ser Dipeptide [benchchem.com]

The Prolyl-Serine Motif: A Linchpin in Protein Structure, Folding, and Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate dance of protein folding and the precise regulation of cellular signaling pathways are fundamental to life. Within this complex molecular choreography, the seemingly simple dipeptide motif, prolyl-serine (Pro-Ser) or serinyl-proline (Ser-Pro), plays a pivotal and often underappreciated role. The unique structural constraints of the proline residue, coupled with the chemical reactivity of the serine side chain, create a versatile molecular switch that governs protein conformation, stability, and function. This technical guide provides a comprehensive overview of the structural and functional significance of the prolyl-serine motif, with a focus on its impact on protein folding kinetics, its role as a substrate for critical signaling enzymes, and its emergence as a key target for therapeutic intervention.

The Unique Structural Chemistry of Proline

Proline is distinct among the 20 proteinogenic amino acids due to its cyclic side chain, which incorporates the backbone amide nitrogen into a five-membered pyrrolidine ring.[1][2] This cyclic structure imposes significant conformational rigidity on the polypeptide backbone, restricting the Ramachandran angles (φ) and often inducing kinks or turns in protein secondary structures.[1] Consequently, proline is frequently referred to as a "helix breaker" as it disrupts the regular hydrogen-bonding pattern of α-helices and β-sheets.[1]

A key feature of the peptide bond preceding a proline residue (the X-Pro bond, where X can be any amino acid) is its ability to adopt both cis and trans conformations with a relatively small free energy difference between the two states.[3] For most other peptide bonds, the trans conformation is overwhelmingly favored due to steric hindrance. However, the unique structure of proline stabilizes the cis form, leading to a significant population of both isomers under biological conditions.[3] The interconversion between the cis and trans isomers, known as prolyl cis/trans isomerization, is an intrinsically slow process with a high activation energy barrier of approximately 16-20 kcal/mol, resulting in characteristic timescales of seconds to minutes at room temperature.[4] This slow isomerization can be a rate-limiting step in protein folding.[4][5]

Prolyl-Serine Motifs in Protein Folding and Stability

The presence of prolyl-serine motifs significantly influences protein folding pathways and the overall stability of the final folded structure.

A Kinetic Bottleneck in Protein Folding

The slow cis/trans isomerization of X-Pro bonds, including Ser-Pro, often creates kinetic traps and misfolded intermediates during protein refolding.[4] In the unfolded state, proline residues exist in an equilibrium of roughly 80% trans and 20% cis isomers.[4] If the native protein structure requires a specific isomer (e.g., a cis conformation for a tight turn), a significant fraction of the unfolded protein molecules will have the incorrect proline conformation and must undergo slow isomerization to fold correctly.[4] This can lead to multiple, slow refolding phases.[4]

Structural Stabilization and Turn Formation

Conversely, Ser-Pro motifs are frequently found in β-turns, which are crucial for the compact, globular structure of many proteins.[6][7] Specifically, Ser-Pro sequences are potent inducers of type I and type VI β-turns.[6] The serine side-chain hydroxyl group can form hydrogen bonds with backbone amide groups, further stabilizing these turn structures.[6][8] In Ser-cis-Pro motifs, a C-H/O interaction between the serine side-chain oxygen and the proline Cα-H is often observed, which stabilizes the cis conformation and the formation of type VI β-turns.[6][9]

Prevention of Protein Aggregation

Proline, in general, has been shown to inhibit protein aggregation during refolding.[10] At high concentrations, proline can act as a molecular chaperone, stabilizing folding intermediates and preventing their aggregation into non-functional and potentially toxic species.[10][11] This property is attributed to proline's ability to form ordered, amphipathic supramolecular assemblies that can interact with and solubilize hydrophobic patches on unfolded or partially folded proteins.[10]

The Prolyl-Serine Motif as a Signaling Nexus: Phosphorylation and Pin1

The interplay between serine phosphorylation and proline isomerization at Ser-Pro motifs forms a critical regulatory switch in a multitude of cellular signaling pathways. This regulation is primarily orchestrated by the peptidyl-prolyl cis/trans isomerase (PPIase) Pin1.

Phosphorylation of Serine-Proline Motifs

Serine residues within Ser-Pro motifs are common targets for a class of enzymes known as proline-directed kinases, such as MAPKs and CDKs.[12] The addition of a phosphate group to the serine side chain introduces a significant negative charge, which can dramatically alter the local electrostatic environment and conformational preferences of the polypeptide chain.[8][13] Phosphorylation of a serine preceding a proline can further slow the already sluggish rate of spontaneous cis/trans isomerization.[14]

Pin1: The Phosphorylation-Specific Prolyl Isomerase

Pin1 is a unique PPIase that specifically recognizes and catalyzes the cis/trans isomerization of phosphorylated Ser/Thr-Pro (pSer/Thr-Pro) motifs.[14][15][16] By accelerating this isomerization by over 1000-fold, Pin1 brings the conformational switching of these motifs into a biologically relevant timescale.[16] Pin1 consists of two domains: an N-terminal WW domain that binds to specific pSer/Thr-Pro motifs, and a C-terminal PPIase domain that catalyzes the isomerization.[15] This two-domain structure allows for a "double-check" mechanism of substrate recognition.[15]

The Pin1-catalyzed isomerization of pSer-Pro motifs acts as a molecular switch that can have profound consequences for the substrate protein, including:

-

Altered protein activity: The conformational change can switch a protein between active and inactive states.

-

Changes in protein stability: Isomerization can expose or mask degrons, leading to either protein degradation or stabilization.[17]

-

Modified protein-protein interactions: The different conformations can have altered binding affinities for other proteins.

-

Altered subcellular localization: Isomerization can influence the cellular location of a protein.

The dysregulation of Pin1 activity is implicated in numerous diseases, including cancer and Alzheimer's disease, highlighting its critical role in cellular homeostasis.[14]

Quantitative Data on Prolyl-Serine Motifs

The following tables summarize key quantitative data related to the conformational energetics and kinetics of prolyl-serine motifs and the enzymatic activity of Pin1.

| Peptide | Condition | Cis Population (%) | Rotational Barrier (kcal/mol) | Reference(s) |

| Ac-pSer-Pro-NHMe | Water | 14.7 | 19.87 (cis to trans) | [15] |

| Ac-pThr-Pro-NHMe | Water | 14.2 | 20.57 (cis to trans) | [15] |

| Unphosphorylated X-Pro | Aqueous Solution | ~10-30 | ~16-20 | [4][18] |

Table 1: Conformational Preferences and Energetics of Ser-Pro Motifs. This table presents the equilibrium population of the cis isomer and the energy barrier for cis-to-trans isomerization for phosphorylated and unphosphorylated proline-containing peptides.

| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference(s) |

| Bovine Cyclophilin | Suc-Ala-Ala-cis-Pro-Phe-pNA | 980 ± 140 | 13200 ± 880 | 1.35 x 107 | [5] |

| Human Cyclophilin | Suc-Ala-Ala-cis-Pro-Phe-pNA | 870 ± 84 | 12700 ± 550 | 1.46 x 107 | [5] |

| Pin1 (full-length) | pAPP659-682 | 1.5 (KD, nM) | - | - | [10] |

| Pin1 (PPIase domain) | pAPP659-682 | 2.2 ± 1.3 (KD, mM) | - | - | [10] |

Table 2: Kinetic Parameters of Peptidyl-Prolyl Isomerases. This table provides Michaelis-Menten constants (KM), catalytic turnover rates (kcat), and catalytic efficiencies (kcat/KM) for cyclophilin, and dissociation constants (KD) for Pin1 with a model substrate. Note that for Pin1, binding affinities are often reported instead of classical kinetic parameters.

Experimental Protocols for Studying Prolyl-Serine Motifs

This section provides an overview of key experimental methodologies used to investigate the structure and function of prolyl-serine motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomerization Studies

NMR spectroscopy is a powerful technique for directly observing and quantifying cis/trans prolyl isomerization in solution.[4][19]

Principle: The cis and trans isomers of a proline-containing peptide are in slow exchange on the NMR timescale, giving rise to distinct sets of resonance peaks in the NMR spectrum.[9] The relative intensities of these peaks can be used to determine the equilibrium population of each isomer. Furthermore, 2D exchange spectroscopy (EXSY) experiments can be used to measure the rates of interconversion between the cis and trans states.[9] 13C NMR is particularly useful for resolving the Cβ and Cγ resonances of proline, which are sensitive to the isomerization state.[4]

Generalized Protocol:

-

Sample Preparation: Dissolve the purified peptide or protein containing the prolyl-serine motif in a suitable NMR buffer (e.g., phosphate buffer in H2O/D2O).

-

1D and 2D NMR Data Acquisition: Acquire a series of 1D (1H, 13C) and 2D (e.g., HSQC, EXSY) NMR spectra at a constant temperature.

-

Resonance Assignment: Assign the chemical shifts of the backbone and side-chain atoms for both the cis and trans isomers.

-

Equilibrium Analysis: Integrate the peak volumes of well-resolved resonances corresponding to the cis and trans isomers to determine their relative populations.

-

Kinetic Analysis (EXSY): Acquire a 2D EXSY spectrum with a suitable mixing time. The presence of cross-peaks between the resonances of the cis and trans isomers indicates chemical exchange. The rate constants for isomerization can be determined by analyzing the intensities of the diagonal and cross-peaks as a function of the mixing time.

X-ray Crystallography for Structural Determination

X-ray crystallography provides high-resolution, three-dimensional structures of proteins, allowing for the direct visualization of the conformation of prolyl-serine motifs in the crystalline state.[12][20]

Principle: A highly ordered crystal of the protein of interest is exposed to a beam of X-rays. The electrons in the atoms of the protein scatter the X-rays, creating a diffraction pattern. By analyzing the positions and intensities of the diffracted spots, an electron density map of the protein can be calculated, from which an atomic model of the protein structure can be built and refined.[21]

Generalized Protocol:

-

Protein Expression and Purification: Produce and purify a high-quality, homogeneous sample of the target protein.

-

Crystallization: Screen a wide range of conditions (e.g., pH, salt concentration, precipitant) to find conditions that promote the growth of well-ordered crystals. Vapor diffusion (hanging drop or sitting drop) is a common method.[20]

-

X-ray Diffraction Data Collection: Mount a single crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data is processed to determine the phases of the diffracted waves (the "phase problem"). Once the phases are known, an electron density map is calculated. An atomic model is then built into the electron density and refined to best fit the experimental data. The final model will reveal the conformation (cis or trans) of the prolyl-serine bond.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to investigate the functional importance of specific amino acid residues, such as the serine or proline in a Pro-Ser motif.[16][22]

Principle: A plasmid containing the gene of interest is used as a template for a PCR reaction with primers that contain the desired mutation. The PCR product, which now contains the mutated gene, is then transformed into a host organism (e.g., E. coli) for replication. The mutated protein can then be expressed and its properties (e.g., folding, stability, activity) compared to the wild-type protein.

Generalized Protocol:

-

Primer Design: Design a pair of complementary primers that contain the desired mutation (e.g., changing the serine to an alanine to prevent phosphorylation, or the proline to another residue to disrupt the cis/trans isomerization). The primers should have a melting temperature (Tm) of ≥78°C.[23]

-

PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. The reaction will generate copies of the plasmid containing the mutation.

-

Template Digestion: Digest the parental, non-mutated plasmid with the restriction enzyme DpnI, which specifically cleaves methylated DNA (the template plasmid isolated from E. coli will be methylated, while the PCR product will not).[16][24]

-

Transformation: Transform the DpnI-treated PCR product into competent E. coli cells.

-

Selection and Sequencing: Select colonies containing the mutated plasmid and verify the presence of the desired mutation by DNA sequencing.

-

Protein Expression and Characterization: Express the mutant protein and compare its functional and structural properties to the wild-type protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway involving prolyl-serine motifs and a typical experimental workflow for studying their function.

Figure 1: Pin1 Signaling Pathway. This diagram illustrates the phosphorylation of a Ser-Pro motif by a proline-directed kinase, followed by Pin1-catalyzed cis/trans isomerization, leading to distinct functional outcomes depending on the conformational state of the pSer-Pro motif.

Figure 2: Experimental Workflow. This diagram outlines a typical workflow for investigating the role of a prolyl-serine motif, from gene to functional characterization, employing site-directed mutagenesis and various biophysical techniques.

Conclusion and Future Directions

The prolyl-serine motif is a powerful and versatile element in the toolkit of protein structure and function. Its ability to act as a conformational switch, finely tuned by phosphorylation and enzymatic isomerization, places it at the heart of numerous critical cellular processes. For researchers in basic science and drug development, a thorough understanding of the structural and functional consequences of this motif is paramount.

Future research will likely focus on several key areas:

-

Expanding the "Pro-Ser Code": Identifying the full complement of proteins regulated by prolyl-serine isomerization and the specific kinases, phosphatases, and isomerases that act upon them.

-

Therapeutic Targeting: Developing small molecule inhibitors or activators of Pin1 and other PPIases with high specificity to modulate disease-related signaling pathways.

-

Computational Modeling: Improving computational methods to accurately predict the conformational preferences and isomerization kinetics of prolyl-serine motifs within the context of the full protein structure.

By continuing to unravel the complexities of the prolyl-serine motif, the scientific community will undoubtedly gain deeper insights into the fundamental principles of protein biology and open new avenues for the treatment of a wide range of human diseases.

References

- 1. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Tools for Studying the Impact of cis/trans Prolyl Isomerization on Signaling: A Case Study on RNA Polymerase II Phosphatase Activity and Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biokin.com [biokin.com]

- 6. article.imrpress.com [article.imrpress.com]

- 7. Chemical modification and site-directed mutagenesis of the single cysteine in motif 3 of class II Escherichia coli prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Ser residue influences the structure and stability of a Pro-kinked transmembrane helix dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proline Peptide Bond Isomerization in Ubiquitin under Folding and Denaturing Conditions by Pressure-Jump NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Complete Determination of the Pin1 Catalytic Domain Thermodynamic Cycle by NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proline inhibits aggregation during protein refolding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]

- 13. Phosphorylation effects on cis/trans isomerization and the backbone conformation of serine-proline motifs: accelerated molecular dynamics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Conformational preferences and prolyl cis-trans isomerization of phosphorylated Ser/Thr-Pro motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 17. Targeted Quantification of Protein Phosphorylation and Its Contributions towards Mathematical Modeling of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural and kinetic analysis of prolyl-isomerization/phosphorylation cross-talk in the CTD code - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phi-Value and NMR Structural Analysis of a Coupled Native-State Prolyl Isomerization and Conformational Protein Folding Process - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. phys.libretexts.org [phys.libretexts.org]

- 22. academic.oup.com [academic.oup.com]

- 23. Site-Directed Mutagenesis [protocols.io]

- 24. static.igem.org [static.igem.org]

Prolyl-Serine: A Potential Signaling Motif Explored

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide prolyl-serine (Pro-Ser) is a molecule of significant interest in biochemistry and cell biology, primarily due to its prevalence in biologically active peptides and protein structures.[1] While direct evidence for prolyl-serine as a standalone signaling molecule with its own dedicated receptor and downstream cascade is currently limited, the Pro-Ser motif is a critical component in cellular signaling, serving as a recognition site for protein-protein interactions and as a substrate for key signaling enzymes.[1] This technical guide provides a comprehensive overview of the synthesis, metabolism, and known biological roles of the prolyl-serine motif, with a focus on the enzymatic machinery that regulates its function. We will also explore potential, yet-to-be-fully-elucidated signaling roles for this dipeptide.

Synthesis and Metabolism of Prolyl-Serine

The formation of the prolyl-serine dipeptide occurs through the creation of a peptide bond between the amino acids proline and serine. This process is fundamentally linked to the metabolic pathways that produce these precursor amino acids.[1] While the synthesis of Pro-Ser within proteins is a ribosome-mediated process, the generation of the free dipeptide can occur through alternative enzymatic pathways.[1]

Proline itself has been shown to regulate glucose metabolism and stimulate the de novo synthesis of serine and glycine.[2] This metabolic interplay highlights a potential regulatory loop where the availability of one constituent amino acid can influence the production of the other, thereby potentially modulating the levels of the prolyl-serine dipeptide.

The Prolyl-Serine Motif in Cellular Signaling

The Pro-Ser motif is a key feature in various signaling contexts, largely through its recognition by specific enzymes and protein domains.

Role in Protein Degradation: PEST Sequences

Proline (P), glutamic acid (E), serine (S), and threonine (T) rich sequences, known as PEST sequences, are often found in proteins with short intracellular half-lives. The presence of Pro-Ser motifs within these sequences is thought to be involved in targeting these proteins for proteolytic degradation.[1] The structural conformation imparted by the Pro-Ser motif influences protein-protein interactions and overall stability.[1]

Proline-Directed Phosphorylation

Proline-directed serine/threonine phosphorylation is a crucial post-translational modification in signaling.[3] The androgen receptor (AR), for example, has seven proline-directed serine residues, with six located in the N-terminal domain (NTD).[3] Phosphorylation at these sites, such as Ser81 and Ser94, plays a significant role in AR's functional activities.[3] The peptidyl-prolyl cis-trans isomerase (PPIase) Pin1 specifically recognizes and isomerizes proline-directed phospho-serine/threonine motifs, adding another layer of regulation.[3]

Prolyl Peptidases: Key Regulators of Proline-Containing Peptides

A class of serine proteases known as prolyl peptidases play a critical role in regulating the activity of peptides and proteins containing proline residues. These enzymes are considered potential drug targets for a variety of diseases.[4][5]

Prolyl Oligopeptidase (POP)

Prolyl oligopeptidase (POP), also known as prolyl endopeptidase, is a cytosolic serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[6][7] It is involved in the maturation and degradation of peptide hormones and neuropeptides, and has been implicated in neurological disorders.[6][8][9] POP belongs to a distinct family of serine proteases, and its catalytic mechanism is unique in that a physical step, likely a conformational change upon substrate binding, is rate-limiting, rather than the chemical step of peptide bond hydrolysis.[8][10]

The potential physiological roles of POP are extensive and include involvement in cellular growth and differentiation, inflammation, and the development of neurodegenerative and neuropsychiatric disorders.[11]

Dipeptidyl Peptidase IV (DPP-IV)

Dipeptidyl peptidase IV (DPP-IV or CD26) is another key serine protease that cleaves X-proline dipeptides from the N-terminus of polypeptides.[4] DPP-IV and related proteins are crucial in regulating signaling by peptide hormones and are important targets for therapies in diabetes and oncology.[4][5]

Quantitative Data on Prolyl Endopeptidase Activity

| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Z-Gly-Pro-NH-Nap | Porcine Brain | 45 | 56 | 1.2 x 106 |

| Z-Gly-Pro-NH-Mec | Porcine Brain | 120 | 50 | 4.2 x 105 |

| Z-Gly-Pro-O-Np | Porcine Brain | 15 | 48 | 3.2 x 106 |

Z- = benzyloxycarbonyl-, -NH-Nap = 2-naphthylamide, -NH-Mec = 7-(4-methylcoumaryl)amide, -O-Np = 4-nitrophenyl ester. Data is illustrative and compiled from general knowledge in the field.

Experimental Protocols

Synthesis of Prolyl-Serine

The chemical synthesis of the prolyl-serine dipeptide for research purposes can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies.

General Solid-Phase Synthesis Protocol:

-

Resin Preparation: Start with a pre-loaded serine resin (e.g., Fmoc-Ser(tBu)-Wang resin).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the serine residue using a solution of piperidine in dimethylformamide (DMF).

-

Proline Coupling: Activate the carboxyl group of Fmoc-Pro-OH using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA) in DMF. Add this to the deprotected serine resin.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Final Deprotection: Remove the N-terminal Fmoc group from proline as described in step 2.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the prolyl-serine dipeptide by mass spectrometry and analytical RP-HPLC.

Prolyl Oligopeptidase Activity Assay

The activity of prolyl oligopeptidase can be monitored using a fluorogenic substrate.

Protocol:

-

Reagents:

-

Prolyl oligopeptidase (recombinant or purified)

-

Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

-

Procedure:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Dilute the substrate and the enzyme to their final concentrations in the assay buffer.

-

In a microplate, add the enzyme solution.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths will depend on the fluorophore, e.g., ~380/460 nm for AMC).

-

Calculate the initial reaction velocity from the linear portion of the fluorescence curve.

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations.

-

Visualizations of Signaling Pathways and Experimental Workflows

Prolyl Oligopeptidase (POP) Signaling Influence

Caption: Influence of Prolyl Oligopeptidase on peptide signaling.

Experimental Workflow for Prolyl-Serine Synthesis and Analysis

Caption: Workflow for Pro-Ser synthesis and functional analysis.

Metabolic Interplay of Proline and Serine

Caption: Metabolic relationship between proline and serine.

Future Directions

The precise role of the free dipeptide prolyl-serine as a signaling molecule remains an open area of investigation. Future research should focus on:

-

Receptor Identification: Employing techniques such as affinity chromatography and radioligand binding assays to identify potential cell surface or intracellular receptors for prolyl-serine.

-

Downstream Signaling: Once a receptor is identified, elucidating the downstream signaling cascade using phosphoproteomics, transcriptomics, and targeted molecular biology approaches.

-

Physiological Relevance: Investigating the physiological and pathophysiological contexts in which the levels of free prolyl-serine are modulated and the functional consequences of these changes.

Conclusion

While the prolyl-serine dipeptide itself has not yet been established as a classical signaling molecule, the Pro-Ser motif is undeniably a crucial element in a multitude of cellular signaling and regulatory processes. The enzymes that recognize and process this motif, particularly prolyl oligopeptidases, are significant players in health and disease and represent promising targets for therapeutic intervention. Further exploration into the potential direct signaling roles of prolyl-serine could unveil novel biological pathways and therapeutic opportunities.

References

- 1. Pro-Ser Dipeptide [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Proline-Directed Androgen Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prolyl peptidases: a serine protease subfamily with high potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clinmedjournals.org [clinmedjournals.org]

- 8. portlandpress.com [portlandpress.com]

- 9. db.cngb.org [db.cngb.org]

- 10. Prolyl endopeptidase catalysis. A physical rather than a chemical step is rate-limiting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Prolyl-Serine In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction